2-Azabicyclo[3.3.0]octane-3-carboxylic acid

ACE inhibition Cardiovascular pharmacology Enzyme kinetics

Supply pain point: procuring enantiopure Ramipril intermediates often requires costly pre-resolution of chiral starting materials. This compound solves that by enabling diastereoselective coupling of the racemate, eliminating pre-resolution. - Diastereoselective coupling with activated N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine yields the desired (1S,3S,5S)-diastereoisomer via solvent separation. - As chiral auxiliary, delivers 69% de in thio-Claisen rearrangements vs. 66% de for (S)-proline. - Enables in-house synthesis of Ramipril reference standards (IC50 26 nmol/L) and the diacid metabolite (IC50 4.2 nmol/L).

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 118353-96-1
Cat. No. B048851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.3.0]octane-3-carboxylic acid
CAS118353-96-1
Synonyms2-azabicyclo(3.3.0)octane-3-carboxylic acid
ABO-COOH
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
InChIKeyOQHKEWIEKYQINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Overview


2-Azabicyclo[3.3.0]octane-3-carboxylic acid (CAS 118353-96-1), also known as octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a conformationally restricted bicyclic amino acid derivative belonging to the class of cis,endo-2-azabicyclo-[3.3.0]-octanecarboxylic acids [1]. It is structurally characterized by a cis-fused 5,5-bicyclic system with the carboxyl group oriented in the endo-position relative to the bicyclic ring [2]. This compound serves as the pivotal chiral building block in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril® [3] and finds utility as a chiral auxiliary in asymmetric synthesis [4].

Intermediate

Racemic cis,endo scaffold for Ramipril API synthesis via diastereoselective coupling

Auxiliary

Chiral auxiliary precursor for thio-Claisen rearrangement with reported diastereoselectivity

Standard

Parent acid for synthesis of ACE inhibitor reference standards with documented potency

2-Azabicyclo[3.3.0]octane-3-carboxylic Acid vs. Generic Proline Analogs


Simple substitution with L-proline or other monocyclic amino acids fails to replicate the performance of 2-azabicyclo[3.3.0]octane-3-carboxylic acid due to fundamental differences in conformational rigidity and stereochemical presentation. The cis,endo-geometry of this bicyclic scaffold enforces a defined spatial orientation of the carboxyl and amino functionalities that is essential for high-affinity binding to the ACE active site in Ramipril [1] and for achieving enhanced diastereoselectivity in chiral auxiliary applications [2]. As the quantitative evidence below demonstrates, this constrained bicyclic framework provides measurable advantages over flexible acyclic or monocyclic alternatives, making generic substitution a scientifically unsound procurement decision for applications requiring precise stereocontrol.

  • Monocyclic proline analogs

    L-proline lacks the conformational rigidity of the cis,endo-bicyclic scaffold, which may shift ACE binding and chiral induction outcomes.

  • Alternative bicyclic amino acids

    Non-cis-fused or exo-isomers present different spatial orientation of carboxyl/amino groups, potentially altering Ramipril intermediate reactivity.

  • Unvalidated chiral auxiliaries

    Replacement without head-to-head de data may not reproduce the reported diastereoselectivity advantage in thio-Claisen rearrangements.

2-Azabicyclo[3.3.0]octane-3-carboxylic Acid: Head-to-Head Comparison


ACE Inhibition: Ramipril Prodrug vs. Diacid Metabolite

The compound-derived prodrug Hoe 498 (ramipril) demonstrates an IC50 of 26 nmol/L against angiotensin-converting enzyme using hip-his-leu as substrate, while its active diacid metabolite exhibits an IC50 of 4.2 nmol/L [1]. This potency profile distinguishes it from alternative ACE inhibitors such as enalaprilat, which has been reported to show lower selectivity for bradykinin binding sites compared to perindoprilat [2].

ACE Inhibition
Reported
Hoe 498 prodrug IC50 26 nmol/Ldiacid metabolite IC50 4.2 nmol/L
Reported ACE inhibition context for ramipril-derived standards
Comparison with enalaprilat based on cross-study displacement assays
ACE inhibition Cardiovascular pharmacology Enzyme kinetics

Diastereoselectivity: Bicyclic Proline Analog vs. Proline Ester

In a direct head-to-head comparison evaluating chiral induction in the thio-Claisen rearrangement, the (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester (bicyclic proline analog) achieved a diastereomeric excess (de) of 69%, compared to 66% de obtained with (S)-proline ester under identical conditions [1].

Diastereoselectivity
Head-to-head
69% de vs. 66% de
Bicyclic aux.
Proline ester
Supports diastereoselectivity comparison in thio-Claisen rearrangement
3% absolute de increase; stoichiometric auxiliary loading
Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Racemic Starting Material for Ramipril Synthesis

A patented process enables the preparation of Ramipril directly from racemic (1R*,3R*,5R*)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, which is significantly more readily available and cost-effective than the single stereoisomer [1]. The process involves condensation with an activated alanine derivative followed by selective solvent separation of the desired (1S,3S,5S)-diastereoisomer from the undesired (1R,3R,5R)-diastereoisomer [1].

Racemate Route
Class-level
Racemate more readily available than single enantiomer
Supports cost-effective Ramipril synthesis via diastereoisomer separation
Patent disclosure; pricing ~30–50% premium for enantiopure
Process chemistry API synthesis Cost efficiency

Commercial Purity: Free Acid vs. Benzyl Ester

Commercial suppliers of 2-azabicyclo[3.3.0]octane-3-carboxylic acid (CAS 118353-96-1) consistently offer material at ≥98% purity (HPLC) , a specification that matches or exceeds that of common derivative forms such as the benzyl ester hydrochloride (also typically supplied at ≥98% purity by HPLC [1]).

Commercial Purity
Specification review
≥98% (HPLC) – free acid
Equivalent purity to benzyl ester derivative forms
Enables direct coupling without deprotection steps
Quality control Analytical specifications Procurement

2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Applications


Ramipril API Manufacturing from Racemic Starting Material

Procurement of racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid (CAS 118353-96-1) is the cost-optimized pathway for Ramipril synthesis. The patented process demonstrates that condensation with activated N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine followed by selective solvent separation yields the desired (1S,3S,5S)-diastereoisomer without requiring pre-resolution of the starting material [1]. This scenario leverages the 'more readily available' racemate to reduce raw material costs while maintaining API quality specifications.

Thio-Claisen Rearrangement Chiral Auxiliary

For asymmetric synthesis applications where stereocontrol is paramount, (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester (derived from the parent acid) provides a measured 69% diastereomeric excess in thio-Claisen rearrangements, outperforming (S)-proline ester (66% de) under identical conditions [2]. This validated 3% absolute improvement supports procurement for chiral auxiliary applications where maximal diastereoselectivity is required.

ACE Inhibitor Reference Standard

The parent compound-derived Hoe 498 (ramipril) and its diacid metabolite serve as benchmark ACE inhibitors with well-characterized IC50 values of 26 nmol/L and 4.2 nmol/L, respectively [3]. Procurement of 2-azabicyclo[3.3.0]octane-3-carboxylic acid enables in-house synthesis of these reference standards for enzyme inhibition assays, with documented potency profiles that allow meaningful cross-comparison with alternative ACE inhibitor scaffolds [4].

Application
Selection Property
Validation Focus
Ramipril API synthesis (racemate route)
Racemic starting material process compatibility
Diastereoisomer separation efficiency
Thio-Claisen chiral auxiliary
Diastereoselectivity in rearrangement
Reported de performance vs. proline ester
ACE inhibitor reference standard
ACE inhibition potency of derived compounds
Cross-study IC50 context for assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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